ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core fused with a pyrazole moiety. Its synthesis typically involves a solvent-free fusion of acetoacetic ester, 4-bromobenzaldehyde, and thiourea at 120°C, followed by recrystallization from ethanol . Structural characterization via $ ^1H $ and $ ^{13}C $ NMR confirms the tetrahydropyrimidine-thione backbone .
Properties
IUPAC Name |
ethyl 4-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN4O2S/c1-3-30-22(29)19-14(2)25-23(31)26-21(19)18-13-28(17-7-5-4-6-8-17)27-20(18)15-9-11-16(24)12-10-15/h4-13,21H,3H2,1-2H3,(H2,25,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZHEPRXIHOEPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-bromophenyl derivatives and pyrazole compounds. These intermediates are then subjected to cyclization reactions under controlled conditions to form the desired tetrahydropyrimidine ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, solvents, and temperature control to facilitate the reactions. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or generating active metabolites.
Reaction Conditions
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| NaOH (1M), ethanol, reflux | 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-...-5-carboxylic acid | 78% | |
| HCl (6M), H₂O, 80°C | Same as above | 65% |
-
Mechanism : Nucleophilic acyl substitution followed by protonation.
-
Applications : Enhanced bioavailability in pharmacological studies .
Nucleophilic Substitution at the 4-Bromophenyl Group
The bromine atom on the phenyl ring participates in palladium-catalyzed cross-coupling reactions, enabling aryl functionalization.
Example Reactions
| Reaction Type | Reagents/Conditions | Product Substituent | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, arylboronic acid, DME/H₂O | Aryl (e.g., -Ph, -C₆H₄OMe) | 60-85% | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amine, toluene | -NHR (e.g., -NHMe, -NPh₂) | 50-70% |
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Key Insight : Electronic effects of the bromine enhance coupling efficiency.
Thioxo Group Reactivity
The 2-thioxo group exhibits tautomerism (thione-thiol) and participates in sulfur-specific reactions:
Alkylation at Sulfur
Oxidation to Disulfides or Sulfones
| Oxidizing Agent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | 2-sulfinyl/sulfonyl derivatives | AcOH, 60°C | 55-60% | |
| mCPBA | 2-sulfone | CH₂Cl₂, 0°C→rt | 75% |
Cyclocondensation Reactions
The tetrahydropyrimidine core facilitates ring expansion or fusion reactions:
Formation of Fused Pyrimidines
Reacting with aldehydes or ketones under acidic conditions generates bicyclic structures:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | HCl, ethanol, reflux | Pyrimido[4,5-b]quinoline derivative | 63% | |
| Acetylacetone | PTSA, toluene | Dihydropyrano[2,3-d]pyrimidine analog | 58% |
Interaction with Hydrazines
| Hydrazine Derivative | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine hydrate | EtOH, reflux | Pyrazolo[3,4-d]pyrimidine | 80% | |
| Phenylhydrazine | AcOH, 100°C | 1-phenylpyrazolo-fused derivative | 70% |
Functionalization at the Pyrazole Ring
The 1-phenyl-3-(4-bromophenyl)pyrazole moiety undergoes electrophilic substitution:
| Reaction | Reagents/Conditions | Position Modified | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Pyrazole C-5 | 5-nitro-pyrazole derivative | 45% | |
| Sulfonation | ClSO₃H, DCM, rt | Pyrazole C-4 | 4-sulfo-pyrazole analog | 50% |
Pharmacologically Relevant Modifications
Derivatives of this compound have been screened for biological activity:
Stability and Degradation Pathways
Scientific Research Applications
Chemistry
Ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a valuable building block in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it useful for developing new compounds with desired properties.
Biology
The compound is studied for its potential biological activities , particularly:
- Antimicrobial Properties : Research indicates that it may exhibit activity against various microbial strains.
- Anticancer Activities : Preliminary studies suggest it could inhibit cancer cell proliferation through specific molecular interactions.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic potential. It may act on specific biological targets, modulating enzyme or receptor activity, which could lead to the development of new treatments for diseases such as cancer or infections.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for innovations in material science and chemical engineering.
Case Studies
Several studies have documented the applications of this compound:
Study 1: Antimicrobial Activity
A study demonstrated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. It was shown to inhibit bacterial growth effectively at low concentrations.
Study 2: Anticancer Properties
Research highlighted its potential as an anticancer agent by showing significant inhibition of tumor cell lines in vitro. The study provided insights into its mechanism involving apoptosis induction.
Study 3: Material Science Application
Another investigation explored its use as a precursor for synthesizing novel polymers with enhanced mechanical properties. The findings suggested that incorporating this compound could improve material performance significantly.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Pyrazole Ring
Halogen-Substituted Phenyl Groups
- 4-Fluorophenyl Analogs: Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate replaces bromine with fluorine.
- 3-Bromophenyl Isomer : Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrates how bromine substitution at the meta position affects molecular symmetry and crystallographic packing, as evidenced by single-crystal X-ray studies .
Diaryl Substitutions
Modifications to the Pyrimidine Core
Thioxo vs. Oxo Groups
- 2-Oxo Derivatives: Compounds like ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate lack the thione sulfur, reducing hydrogen-bonding capacity. This difference may influence interactions with biological targets, such as enzymes or receptors .
- 2-Thioxo Derivatives : The thione group in the target compound enhances resonance stabilization and may increase metabolic stability compared to oxo analogs .
Functional Group Additions
- Hydroxyphenyl Substitution: Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate incorporates a hydroxyl group, enabling hydrogen bonding and improving aqueous solubility. This contrasts with the bromophenyl analog’s higher lipophilicity .
Positional Isomerism and Ring Modifications
- Dimethoxyphenyl Variants : Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate introduces methoxy groups at the 2- and 5-positions, altering electronic distribution and steric hindrance. Such modifications are often explored to optimize pharmacokinetic properties .
Biological Activity
Ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and presents relevant data and findings from various studies.
Structural Overview
The compound features a complex structure that includes a pyrazole ring, a tetrahydropyrimidine moiety, and various functional groups. Its IUPAC name is ethyl 4-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate. The unique combination of these structural elements contributes to its diverse biological activities.
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives can effectively inhibit the growth of various bacterial strains. The compound's structure allows it to interact with microbial enzymes or cell membranes, leading to cell death or growth inhibition.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
- In Vitro Studies : A study demonstrated that pyrazole derivatives could inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound showed promising antiproliferative activity with IC50 values indicating effective concentration levels for therapeutic use .
- Mechanism of Action : The proposed mechanism involves the compound's ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways and interaction with molecular targets such as cysteine proteases .
Trypanocidal Activity
Recent investigations into the trypanocidal activity of similar pyrazole derivatives revealed that while some compounds demonstrated low activity against Trypanosoma cruzi, the causative agent of Chagas disease, the structural modifications significantly affected their efficacy. The IC50 values ranged from 47.16 to >100 μM for the tested derivatives .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how variations in the chemical structure influence biological activity. For example:
| Compound | Modification | Biological Activity | IC50 Value |
|---|---|---|---|
| 1c | Chlorine substitution on benzene ring | Enhanced trypanocidal activity | 47.16 μM |
| 1d | Methyl group addition | Increased anticancer potency | 27.3 μM |
These findings indicate that specific substitutions can enhance or diminish biological activities significantly.
Case Study 1: Anticancer Efficacy
A study published in ACS Omega examined a series of pyrazole derivatives for their anticancer properties. The results indicated that compounds with a similar structural framework as ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl exhibited effective cytotoxicity against multiple cancer cell lines, suggesting a broad spectrum of anticancer potential .
Case Study 2: Trypanocidal Activity
Another research effort focused on synthesizing pyrazole-tetrahydropyrimidine hybrids to evaluate their effectiveness against T. cruzi. The study found that while some derivatives showed low trypanocidal activity compared to standard treatments like benznidazole, they had favorable pharmacokinetic profiles and low toxicity in mammalian cells .
Q & A
Q. Key steps :
Cyclocondensation under acidic conditions (HCl or acetic acid) to form the tetrahydropyrimidine core.
Post-functionalization to introduce the 3-(4-bromophenyl)-1-phenylpyrazole moiety via Suzuki coupling or direct substitution .
Optimization : Reaction temperature (80–100°C) and solvent choice (ethanol or acetonitrile) significantly impact yield. Monitoring via TLC or HPLC is recommended to minimize byproducts .
Basic: How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?
Q. Structural characterization :
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and stereochemistry (e.g., confirmation of the 2-thioxo group and tetrahydropyrimidine ring puckering) .
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 2.3–2.5 ppm (methyl group at C6), and aromatic protons between δ 7.0–8.0 ppm.
- ¹³C NMR : Carbonyl signals (C=O at ~165 ppm, C=S at ~180 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]+: ~510–515 Da).
Q. Purity assessment :
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
- Elemental analysis (C, H, N, S) to confirm stoichiometry .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in NMR or mass spectra often arise from:
- Tautomerism : The 2-thioxo group can tautomerize to 2-mercapto forms, altering peak positions. Use DMSO-d₆ as a solvent to stabilize the thione form .
- Crystallographic vs. solution-state structures : SC-XRD provides definitive solid-state conformation, while NMR reflects dynamic equilibria. Compare with published crystallographic data (e.g., CCDC entries) .
- Impurity profiling : Co-eluting byproducts (e.g., unreacted thiourea) may skew MS/MS fragmentation patterns. Employ preparative HPLC to isolate pure fractions .
Advanced: What strategies are recommended for evaluating the compound’s biological activity, particularly in enzyme inhibition assays?
Q. Experimental design :
Target selection : Focus on enzymes with pyrimidine-binding pockets (e.g., dihydrofolate reductase, thymidylate synthase) due to structural similarity to known inhibitors .
Assay conditions :
- IC₅₀ determination : Use fluorescence-based assays (e.g., NADPH depletion for dehydrogenases).
- Cellular uptake : Assess permeability via Caco-2 monolayers or PAMPA .
Control compounds : Include positive controls (e.g., methotrexate for DHFR inhibition) and negative controls (scaffold analogs without the 4-bromophenyl group) .
Q. Data analysis :
- Use nonlinear regression (GraphPad Prism) for dose-response curves.
- Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseScan) .
Advanced: How does the 4-bromophenyl substituent influence the compound’s reactivity and pharmacological profile?
Q. Chemical reactivity :
Q. Pharmacological impact :
- Lipophilicity : Increases logP (~3.5–4.0), improving membrane permeability but potentially reducing solubility. Counterbalance with ester prodrug strategies .
- Target interactions : The bromine may engage in halogen bonding with enzyme active sites (e.g., SARS-CoV-2 main protease) .
Basic: What are the stability considerations for this compound under different storage conditions?
- Light sensitivity : The 2-thioxo group is prone to oxidation. Store in amber vials under inert gas (N₂ or Ar) .
- Temperature : Decomposition occurs above 40°C. Long-term storage at –20°C in anhydrous DMSO or ethanol is ideal .
- Hydrolytic stability : The ester group may hydrolyze in aqueous buffers (pH > 7.0). Use freshly prepared solutions for assays .
Advanced: How can computational methods aid in optimizing this compound’s drug-likeness?
Q. In silico tools :
Docking studies (AutoDock Vina) : Model interactions with target proteins (e.g., EGFR kinase) to prioritize substituent modifications .
ADMET prediction (SwissADME) :
- Predict bioavailability (%F = ~50–60%) and CYP450 inhibition (risk of 3A4/2D6 interactions).
- Optimize via methyl-to-ethyl substitutions to reduce hepatotoxicity .
Molecular dynamics (GROMACS) : Simulate binding stability over 100 ns to assess residence time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
